![molecular formula C21H18F3N5O B1666738 Aurora Kinase Inhibitor III CAS No. 879127-16-9](/img/structure/B1666738.png)
Aurora Kinase Inhibitor III
Overview
Description
Aurora Kinase Inhibitor III, also known under CAS 879127-16-9, is a small molecule/inhibitor that controls the biological activity of Aurora Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The Aurora kinases are a family of highly conserved serine/threonine kinases that are important for mitosis .
Physical And Chemical Properties Analysis
Aurora Kinase Inhibitor III has an empirical formula of C21H18F3N5O and a molecular weight of 413.40 . It is a solid substance that is soluble in ethanol and DMSO .
Scientific Research Applications
Cancer Therapy
Aurora Kinase Inhibitor III has been identified as a potential therapeutic strategy for cancer treatment. The inhibition of Aurora Kinase B (AURKB), in particular, is associated with tumor cell invasion, metastasis, and drug resistance. By targeting AURKB, the inhibitor can potentially reduce tumor development and improve the efficacy of cancer therapies .
Combination Therapy
Research suggests that combining Aurora Kinase Inhibitor III with other therapeutic strategies may enhance treatment outcomes. This approach could be particularly effective in overcoming therapy-related drug resistance, offering a synergistic effect that could lead to more successful cancer treatments .
Targeting Drug-Resistant Tumors
Aurora Kinase Inhibitor III may play a role in addressing drug resistance in tumors. The overexpression of AURKB in tumors compared to non-cancerous tissues suggests that targeting this kinase could be a viable approach to treat drug-resistant forms of cancer .
FLT3-Mutated Acute Myeloid Leukemia (AML)
The inhibitor has shown promise in treating FLT3-mutated AML. This application is particularly significant as it addresses a mutation that is often associated with a poor prognosis in AML patients .
Imatinib-Resistant Chronic Myeloid Leukemia
In cases of chronic myeloid leukemia that are resistant to imatinib, particularly those caused by the T315I mutation, Aurora Kinase Inhibitor III offers a potential treatment option. Its application in this field could provide a new avenue for patients who have developed resistance to standard treatments .
Preclinical and Clinical Development
Aurora Kinase Inhibitor III is under investigation in both preclinical and clinical settings. The development of this inhibitor is ongoing, with studies focusing on its efficacy and safety as a potential anticancer drug .
Insights for Future Drug Design
The interaction between Aurora B and inhibitors, based on crystal structures, provides valuable insights for the future design of more selective inhibitors. This knowledge is crucial for the development of targeted therapies that could offer improved selectivity and fewer side effects .
Regulation of Cell Cycle Progression
The inhibitor’s role in regulating cell cycle progression is another area of interest. By controlling the activity of Aurora Kinase, which is essential for proper cell division, the inhibitor could help maintain chromosomal integrity and prevent the aneuploidy that leads to tumor development .
Mechanism of Action
Target of Action
Aurora Kinase Inhibitor III primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . These kinases play a key role in the control of the mitosis .
AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
Aurora Kinase Inhibitor III interacts with its targets by inhibiting their kinase activity. AURKA function is regulated by degradation, phosphorylation, and dephosphorylation, with its kinase activity dependent upon phosphorylation of threonine 288 (Thr288) in the activation loop . Selective inhibition of AURKA results in inhibition of autophosphorylation of Aurora-A at Thr288, monopolar spindles, and G2-M arrest .
Biochemical Pathways
The Aurora kinases are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . They are also involved in the regulation of mitosis . AURKA promotes tumorigenesis by participating in the cancer cell proliferation, epithelial-mesenchymal transition (EMT), metastasis, apoptosis, and self-renewal of cancer stem cells .
Pharmacokinetics
It is known that the compound is orally bioavailable
Result of Action
The inhibition of Aurora kinases by Aurora Kinase Inhibitor III can lead to a variety of molecular and cellular effects. These include the inhibition of cell division processes, disruption of mitotic spindle assembly, and prevention of chromosome segregation . This can result in the arrest of the cell cycle, leading to cell death .
Safety and Hazards
properties
IUPAC Name |
N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDWGQDFJPTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429557 | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurora Kinase Inhibitor III | |
CAS RN |
879127-16-9 | |
Record name | C-1368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-1368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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